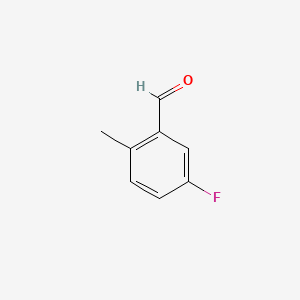

5-氟-2-甲基苯甲醛

描述

5-Fluoro-2-methylbenzaldehyde is a fluorinated organic compound with potential applications in various fields such as medicine, pesticide, spice, dyestuff, and other fine chemicals. The presence of the fluorine atom and the methyl group on the benzaldehyde core structure can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for chemical synthesis .

Synthesis Analysis

The synthesis of fluorobenzaldehydes, including derivatives like 5-fluoro-2-methylbenzaldehyde, can be achieved through several methods. One approach involves the oxidation of fluorotoluene, while another utilizes the chlorination hydrolysis of fluorotoluene. Additional methods include the oxidation of fluorobenzyl alcohol, reduction of esters or carboxylic acids, aldehydation of fluorobenzene, and fluorination techniques. Each method has its advantages and disadvantages, which are important to consider for industrial applications . A specific synthesis method for fluorobenzaldehydes employs potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether to convert chlorobenzaldehydes to their fluoro counterparts .

Molecular Structure Analysis

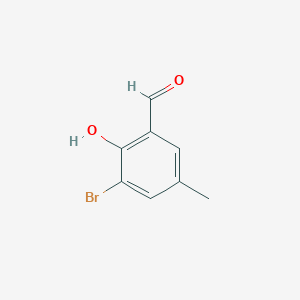

The molecular structure of 5-fluoro-2-methylbenzaldehyde has been studied using spectroscopic techniques and computational methods. Density Functional Theory (DFT) calculations, including FT-IR and FT-Raman spectroscopy, have been used to determine the vibrational frequencies and to assign the fundamental modes of vibrations. The molecular geometry, vibrational frequencies, and Raman scattering activities were calculated and showed close agreement with experimental data. The molecular electrostatic potential (MEP) map and electron density map were also analyzed to understand the charge distribution within the molecule .

Chemical Reactions Analysis

5-Fluoro-2-methylbenzaldehyde can participate in various chemical reactions due to its aldehyde functional group and the presence of a fluorine atom. For instance, it can be used as a precursor in the synthesis of indazoles through condensation with hydrazine, a reaction that has been optimized by using methyloxime derivatives of benzaldehydes . Additionally, the compound can undergo oxidation reactions, as demonstrated in the synthesis of fluorinated phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methylbenzaldehyde are influenced by its molecular structure. The compound's spectroscopic properties, such as IR and Raman spectra, have been thoroughly analyzed, providing insights into its vibrational modes. Computational studies have further explored its stability through Natural Bonding Orbital (NBO) analysis and have calculated properties like the first hyperpolarizability and dipole moment. These properties are crucial for understanding the compound's behavior in different environments and its potential for biological activity .

科学研究应用

光谱和分子分析

- 密度泛函理论(DFT)计算:使用DFT计算对5-氟-2-甲基苯甲醛的FT-IR和FT-Raman光谱进行了广泛研究。这项研究提供了有关化合物的振动频率、拉曼散射活性和分子几何结构的详细见解。此外,分子静电势和电子密度图提供了对化合物性质的更深入理解(Iyasamy, Varadharajan, & Sivagnanam, 2016)。

荧光pH传感器开发

- pH响应荧光探针:一项研究介绍了一种由5-氟-2-甲基苯甲醛衍生物开发的新探针,可作为选择性荧光pH传感器。该探针在特定pH范围内显示出显著的荧光强度增加,并在生物应用中具有潜力,特别是在研究生物细胞器方面(Saha et al., 2011)。

化学合成和药物化学

- 合成用于抗癌研究的氟代类似物:对氟代苯甲醛(包括5-氟-2-甲基苯甲醛)的合成研究已经进行,以开发抗癌康贝拉斯汀的类似物。这些研究对于探索癌症治疗中的新疗法至关重要(Lawrence et al., 2003)。

放射性药物应用

- 芳基[18F]氟化物合成:在放射性药物领域,研究表明5-氟-2-甲基苯甲醛可用于合成芳基[18F]氟化物。这些化合物在开发诊断成像剂方面具有价值(Chakraborty & Kilbourn, 1991)。

化学传感器开发

- 铜离子检测:使用5-氟-2-甲基苯甲醛衍生物开发化学传感器的研究已经进行,用于检测铜离子。这些传感器在环境监测和生物系统中具有潜在应用(Gao et al., 2014)。

安全和危害

5-Fluoro-2-methylbenzaldehyde is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment. It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

5-fluoro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOXPKNOGZJXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374602 | |

| Record name | 5-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylbenzaldehyde | |

CAS RN |

22062-53-9 | |

| Record name | 5-Fluoro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 5-fluoro-2-methylbenzaldehyde and what information was obtained?

A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize the vibrational modes of 5-fluoro-2-methylbenzaldehyde []. The FT-IR spectrum was recorded in the 4000-400 cm-1 region, while the FT-Raman spectrum was obtained in the 4000-100 cm-1 range. These techniques provided valuable experimental data on the molecule's vibrational frequencies, which were then compared to theoretically calculated values obtained using Density Functional Theory (DFT) with the B3LYP/6-311+G** basis set []. This comparison allowed for a comprehensive vibrational assignment and analysis of the fundamental modes of the compound, aiding in understanding its structural features and molecular behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)